3-Iodobenzoyl chloride

Radioimmunoconjugate Biodistribution Kidney clearance

Radioimmunoconjugate researchers: para-iodobenzoyl labeling causes ~2-fold higher kidney retention vs. meta, degrading SPECT/PET image contrast. 3-Iodobenzoyl chloride (CAS 1711-10-0) solves this with meta-iodine positioning for kidney-sparing biodistribution. • Solid at 20°C enables gravimetric dispensing & recrystallization for GMP workflows-unlike liquid 3-bromo/3-chloro analogs. • Inert under Pd-catalyzed carbonylative cyclization (unlike 2-iodo isomer), enabling sequential cross-coupling without ring closure. • High-density (1.93 g/cm³) iodine enables X-ray anomalous scattering for macromolecular crystallography.

Molecular Formula C7H4ClIO
Molecular Weight 266.46 g/mol
CAS No. 1711-10-0
Cat. No. B154996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzoyl chloride
CAS1711-10-0
Molecular FormulaC7H4ClIO
Molecular Weight266.46 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)Cl
InChIInChI=1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H
InChIKeyDTELTOREECFDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzoyl chloride: Properties & Analogs


3-Iodobenzoyl chloride (CAS 1711-10-0) is a meta‑iodinated benzoyl chloride derivative with the molecular formula C₇H₄ClIO and a molecular weight of 266.46 g mol⁻¹ . At 20 °C it exists as a solid with a melting point of 23–25 °C, a density of approximately 1.93 g cm⁻³, and a boiling point of 146 °C under reduced pressure . Its closest structural analogs—2‑iodobenzoyl chloride (ortho), 4‑iodobenzoyl chloride (para), 3‑bromobenzoyl chloride, and 3‑chlorobenzoyl chloride—differ significantly in physical state, melting behaviour, and reactivity, making direct substitution unreliable without re‑validation of entire synthetic or analytical workflows.

3-Iodobenzoyl chloride: Why Substitution Fails


The position of the iodine atom and the halogen identity are not interchangeable. Meta‑iodine yields a solid at ambient temperature, whereas the bromo and chloro analogs are liquids; this alters handling, storage, and purification . In radiopharmaceutical bioconjugation, the meta‑iodobenzoyl moiety gives a kidney‑clearance profile fundamentally different from the para‑iodobenzoyl moiety—nearly a 2‑fold difference in kidney activity [1]. Similarly, the ortho‑iodo isomer participates in Pd‑catalyzed carbonylative cyclizations that the meta‑iodo isomer does not, owing to the geometric requirement of ortho‑halogen disposal [2]. Each of these differences carries direct consequences for synthesis efficiency, product purity, and in‑vivo performance, necessitating a precise specification of the desired regio‑ and haloisomer at the procurement stage.

3-Iodobenzoyl chloride: Evidence vs. Analogs


Kidney Uptake: Meta vs. Para Conjugates

A direct comparative in‑vivo study evaluated radioiodinated conjugates of the monoclonal antibody Fab fragment NR‑LU‑10 Fab prepared from m‑iodobenzoyl (derived from 3‑iodobenzoyl chloride) and p‑iodobenzoyl (derived from 4‑iodobenzoyl chloride) precursors. In dual‑isotope coinjection experiments in athymic mice bearing tumor xenografts, kidney activity for the p‑iodobenzoyl conjugate was nearly 2‑fold higher than that of the m‑iodobenzoyl conjugate, while other organs showed only minor differences [1].

Radioimmunoconjugate Biodistribution Kidney clearance

Physical State: Iodo Solid vs. Bromo/Chloro Liquids

At 20 °C, 3‑iodobenzoyl chloride is a solid with a melting point of 23–25 °C and a density of 1.932 g cm⁻³ . By contrast, 3‑bromobenzoyl chloride is a liquid (density 1.67 g cm⁻³) and 3‑chlorobenzoyl chloride is also a liquid (density 1.37 g cm⁻³) . The solid nature of the iodo compound simplifies gravimetric dispensing, reduces volatilization losses, and allows purification by simple recrystallization rather than fractional distillation.

Physical property Handling Purification

Pd-Catalyzed Cyclization: Ortho vs. Meta Reactivity

2‑Iodobenzoyl chloride reacts with aldimines under CO pressure in the presence of Pd(PPh₃)₂Cl₂ and Et₃N to afford 3‑alkenylisoindolin‑1‑ones in moderate to good yields [1]. The regiochemical requirement for a halogen ortho to the acyl chloride is strict; consequently, 3‑iodobenzoyl chloride, bearing the iodine meta to the acyl chloride, does not participate in this cyclization pathway [1]. This differential reactivity enables chemists to select the regioisomer that matches the desired synthetic outcome.

Cross-coupling Heterocycle synthesis Regioselectivity

Melting Point of Iodobenzoyl Regioisomers

The melting points of the three iodobenzoyl chloride regioisomers differ substantially: 3‑iodobenzoyl chloride melts at 23–25 °C , 2‑iodobenzoyl chloride freezes at approximately 28 °C , and 4‑iodobenzoyl chloride melts at 63–67 °C . The low melting point of the meta‑iodo isomer, combined with its solid‑state nature just below typical laboratory temperature, offers unique opportunities for melt‑based processing or low‑temperature acylation without solvent.

Thermal property Regioisomer Purification

Hammett σₘ Constants: Meta-Substituted Analogs

Hammett σₘ constants provide a quantitative measure of electronic effects exerted by substituents on the benzoyl chloride core. The meta‑iodo substituent has a σₘ value of 0.35, while meta‑bromo is 0.39 and meta‑chloro is 0.37 [1]. The slightly lower σₘ of iodine indicates marginally weaker electron‑withdrawing effect, which can translate into a slightly lower electrophilicity of the carbonyl carbon and thus a slower rate of nucleophilic acyl substitution relative to the bromo and chloro analogs.

Hammett equation Electrophilicity Reactivity prediction

3-Iodobenzoyl chloride: Best Applications


Renal-Sparing Radioconjugate Synthesis

The meta‑iodobenzoyl group provides a kidney‑activity profile that is nearly 2‑fold lower than the para‑iodobenzoyl group when conjugated to antibody Fab fragments [1]. Researchers developing radioiodinated antibodies, peptides, or small‑molecule tracers for SPECT or PET imaging should preferentially procure 3‑iodobenzoyl chloride when kidney‑sparing biodistribution is a design goal.

Ambient Solid-State Handling in Synthesis

Unlike the liquid 3‑bromo- and 3‑chlorobenzoyl chlorides, 3‑iodobenzoyl chloride is a solid at 20 °C . This makes it the preferred acyl chloride for gravimetric dispensing, automated weighing systems, and purification by recrystallization, particularly in high‑throughput synthesis or GMP‑compliant environments where stoichiometric precision is paramount.

Multi-Step Synthesis Without Pd Cyclization

2‑Iodobenzoyl chloride undergoes Pd‑catalyzed carbonylative cyclization with imines to yield isoindolin‑1‑ones, but the meta‑iodo isomer is inert in this transformation [2]. When a synthetic route requires a halogen‑bearing benzoyl chloride that will not cyclize under Pd catalysis, 3‑iodobenzoyl chloride is the logical choice, enabling subsequent cross‑coupling steps without undesired ring closure.

Halogen Bonding & Heavy Atom Phasing

The iodine atom in 3‑iodobenzoyl chloride offers strong X‑ray anomalous scattering and robust halogen‑bond donor capability. The solid form and high density (1.93 g cm⁻³) facilitate co‑crystallization trials and heavy‑atom derivatization of proteins . The meta‑substitution positions the iodine away from the reactive acyl chloride, allowing site‑selective derivatization of amine‑containing ligands while retaining iodine for phasing or electron‑density mapping.

Technical Documentation Hub

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